Alosetron-d3

LC-MS/MS Isotopic Purity Internal Standard

Alosetron-d3 is a trideuterated analog of the selective serotonin 5-HT3 receptor antagonist Alosetron. Synthesized by replacing three hydrogen atoms on the N-methyl group with deuterium, it serves primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis, rather than as a therapeutic agent.

Molecular Formula C17H18N4O
Molecular Weight 297.37 g/mol
Cat. No. B12432685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlosetron-d3
Molecular FormulaC17H18N4O
Molecular Weight297.37 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C
InChIInChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)/i2D3
InChIKeyJSWZEAMFRNKZNL-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alosetron-d3: A Deuterated Internal Standard for Selective Quantification in IBS-D Research


Alosetron-d3 is a trideuterated analog of the selective serotonin 5-HT3 receptor antagonist Alosetron [1]. Synthesized by replacing three hydrogen atoms on the N-methyl group with deuterium, it serves primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis, rather than as a therapeutic agent . This specific deuteration site ensures a consistent +3.02 Da mass shift relative to the unlabeled analyte, which is critical for differentiating it from the endogenous compound in complex biological matrices like human plasma [REFS-1, REFS-3].

Why Unlabeled Alosetron or Alternative SIL-IS Cannot Replace Alosetron-d3 in Validated Bioanalytical Workflows


In quantitative bioanalysis, the internal standard must physically behave identically to the analyte throughout sample preparation and chromatography, yet be uniquely distinguishable by the mass spectrometer. Unlabeled alosetron cannot serve as an IS due to identical mass, while alternative labeled forms like Alosetron-13C,d3, though effective, present a different synthetic cost and mass shift profile [1]. Alosetron-d3 fills a specific niche where a +3 Da mass shift is sufficient for baseline resolution without the added expense of carbon-13 labeling, and its Certificate of Analysis (COA)-verified purity (≥99.0%) ensures it meets the rigorous acceptance criteria for method validation and regulatory traceability [REFS-2, REFS-3]. Procuring a non-characterized or incorrectly labeled analog risks method failure due to undetected isotopic impurity, inter-batch variability, or cross-talk, directly impacting bioequivalence and pharmacokinetic study outcomes.

Quantifiable Differentiation of Alosetron-d3 Against its Closest Labeled Analog, Alosetron-13C,d3


Cost-Effective Mass Differentiation: +3.02 Da Shift Versus +4.02 Da Shift

The fundamental differentiator for a deuterated IS is the mass shift it provides. Alosetron-d3 achieves a +3.02 Da shift from the monoisotopic mass of unlabeled alosetron ([M+H]+ m/z 295.1), a shift that is sufficient for complete mass resolution in modern triple quadrupole instruments, as demonstrated by the use of its direct competitor, Alosetron-13C,d3 (monitored at m/z 299.1/205.1), in a validated UPLC-MS/MS method [1]. While Alosetron-13C,d3 provides a marginally larger +4.02 Da shift, Alosetron-d3 typically offers a 30-50% cost reduction due to the avoidance of expensive 13C-labeled precursors, a critical factor for large-scale study procurement .

LC-MS/MS Isotopic Purity Internal Standard Mass Spectrometry

Verifiable Chemical and Isotopic Purity: A Procurement-Driven Criterion

Vendor technical datasheets confirm Alosetron-d3 hydrochloride is supplied with a certified chemical purity of ≥99.0%, which is a critical parameter for its use as a reference standard in quantitative NMR and mass spectrometry . While Alosetron-13C,d3 is similarly characterized, the specific isotopic enrichment of Alosetron-d3 is typically specified as ≥98 atom% D, ensuring minimal contribution from unlabeled analyte that could skew quantification at the lower limit of quantification (LLOQ) . This documented isotopic homogeneity is essential for meeting regulatory guidelines for method validation and traceability to pharmacopeial standards .

Analytical Method Validation Certificate of Analysis Quality Control

Regulatory-Ready Reference Standard: Pre-Characterized for Method Development and Quality Control

Alosetron-d3 is positioned by specialized vendors as a 'fully characterized chemical compound' intended for use as a reference standard of the API, Alosetron . This is a key differentiator from generic isotopically labeled compounds, as it is supplied with documentation designed to support Analytical Method Validation (AMV) and Quality Control (QC) applications, ensuring traceability against pharmacopeial standards like USP or EP . In contrast, while Alosetron-13C,d3 was employed as an IS in a published bioequivalence study [1], its commercial availability as a pre-qualified, regulatory-support-ready reference standard is a specific marketing and compliance claim for Alosetron-d3 that adds procurement value by reducing internal qualification burden.

Reference Standard GMP/GLP Pharmacopeial Traceability

Optimal Scenarios for Procuring Alosetron-d3 Based on Specific Differentiators


High-Throughput Bioequivalence Studies in Human Plasma with Budget Constraints

For contract research organizations (CROs) conducting bioequivalence trials for alosetron tablets, Alosetron-d3 is the preferred internal standard when study budgets are fixed and sample throughput is high. Its +3 Da mass shift provides the necessary selectivity for MRM-based quantitation (confirmed by the successful use of its analog in the UPLC-MS/MS method by Chaudhary et al., 2015 [1]), while its typical cost advantage over 13C-labeled alternatives allows for the processing of thousands of plasma samples without budgetary overruns .

Method Development and Validation Requiring Immediate Regulatory Compliance

During the development of a new analytical method for alosetron intended for submission to regulatory agencies, Alosetron-d3 is the immediate choice. It is supplied as a fully characterized reference standard with a documented chemical purity of ≥99.0% , which directly supports method validation parameters like accuracy and precision. The provided documentation facilitates rapid traceability against USP/EP standards, streamlining the audit process and reducing the risk of a 483 observation .

Academic Pharmacokinetic Research on Alosetron's N-Demethylation Pathway

Investigators specifically studying the metabolic N-demethylation of alosetron will find Alosetron-d3 strategically advantageous. Since the deuterium label is situated on the methyl group that is a primary site of metabolism [2], its use as an internal standard allows for precise correction for analyte losses during sample preparation without interfering with the detection of the unlabeled N-desmethyl metabolite, provided the method is validated to show no significant kinetic isotope effect under the assay conditions.

Quality Control Release Testing in Pharmaceutical Manufacturing

For pharmaceutical manufacturers performing QC release tests on alosetron API or finished dosage forms, Alosetron-d3 serves as a superior reference standard. Its full characterization and compliance with regulatory guidelines make it suitable for identity, purity, and assay testing, ensuring that every batch of alosetron is measured against a traceable standard, which is non-negotiable for product release and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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